![molecular formula C18H18N2O2 B8113456 1-(4-Isopropylbenzyl)-5-nitro-1H-indole](/img/structure/B8113456.png)
1-(4-Isopropylbenzyl)-5-nitro-1H-indole
Overview
Description
1-(4-Isopropylbenzyl)-5-nitro-1H-indole is a complex organic compound characterized by its unique structure, which includes an indole ring system substituted with a nitro group and a 4-isopropylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropylbenzyl)-5-nitro-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The nitration step is then carried out using nitric acid to introduce the nitro group at the 5-position of the indole ring. Finally, the 4-isopropylbenzyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are also employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylbenzyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Reduction: The nitro group can be reduced to an amine group using hydrogenation techniques.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Tin(II) chloride, iron powder, and hydrochloric acid.
Reduction: Hydrogen gas, palladium catalyst, and high pressure.
Substitution: Halogenating agents like bromine or chlorine, and nitric acid.
Major Products Formed:
Oxidation: 1-(4-Isopropylbenzyl)-5-amino-1H-indole.
Reduction: 1-(4-Isopropylbenzyl)-5-amino-1H-indole.
Substitution: Various halogenated and nitrated derivatives of the indole ring.
Scientific Research Applications
The compound 1-(4-Isopropylbenzyl)-5-nitro-1H-indole is an interesting molecule within the realm of medicinal chemistry and synthetic organic chemistry. Its applications span various scientific fields, including pharmacology, biochemistry, and material science. This article provides a comprehensive overview of its applications, supported by documented case studies and data tables.
Synthetic Routes
The synthesis of this compound typically involves:
- Nitration of indole derivatives to introduce the nitro group.
- Benzylation using 4-isopropylbenzyl halides to attach the aromatic substituent.
These reactions are generally carried out under controlled conditions to ensure high yields and purity.
Pharmacological Applications
This compound has been explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets:
- Enzyme Inhibition : Research indicates that indole derivatives can inhibit enzymes involved in inflammatory processes, such as lipoxygenases. For instance, compounds with similar structures have shown selective inhibition of ALOX15, which is linked to cancer and inflammatory diseases .
- Anticancer Activity : The nitro group may enhance the compound's ability to act as an anticancer agent by participating in redox reactions within cancer cells.
Biochemical Studies
The compound serves as an important tool in biochemical studies:
- Protein-Ligand Interactions : It can be used to study interactions between proteins and small molecules, aiding in the understanding of molecular mechanisms underlying various diseases.
- Mechanistic Studies : The unique structure allows researchers to investigate the mechanisms of action for related compounds, contributing to drug design efforts.
Material Science
Due to its unique chemical structure, this compound can also find applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to impart specific properties, such as improved thermal stability or enhanced mechanical strength.
Case Study 1: Inhibition of ALOX15
A study demonstrated that substituted indoles can effectively inhibit ALOX15, with varying potencies based on structural modifications. The compound's IC50 values were measured against different substrates, showing promising results for selective inhibition .
Inhibitor | IC50 (LA) µM | IC50 (AA) µM | IC50 (LA)/IC50 (AA) Ratio |
---|---|---|---|
Compound 1 | 0.03 ± 0.02 | 2.79 ± 0.18 | 0.010 |
Compound 2 | 1.8 ± 1.2 | 54.02 ± 2.50 | 0.032 |
Case Study 2: Synthesis and Characterization
Research has detailed the synthesis of various indole derivatives, including those similar to this compound, focusing on optimizing reaction conditions for better yields and purity .
Mechanism of Action
The mechanism by which 1-(4-Isopropylbenzyl)-5-nitro-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The indole core is known to bind to various receptors and enzymes, influencing cellular processes.
Comparison with Similar Compounds
1-(4-Isopropylbenzyl)-5-nitro-1H-indole is unique due to its specific structural features. Similar compounds include:
1-(4-Methylbenzyl)-5-nitro-1H-indole: Similar structure but with a methyl group instead of an isopropyl group.
1-(4-Isopropylbenzyl)-1H-indole: Lacks the nitro group, resulting in different biological activity.
5-Nitroindole: A simpler compound without the benzyl group, used as a building block in organic synthesis.
These compounds share similarities in their indole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Biological Activity
1-(4-Isopropylbenzyl)-5-nitro-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an isopropylbenzyl group and a nitro group attached to an indole core, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 270.33 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially influencing metabolic pathways.
- DNA Interaction : It has been shown to bind to G-quadruplex structures in DNA, which are involved in the regulation of gene expression, particularly in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, contributing to its anticancer properties by promoting apoptosis in cancer cells .
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa cells. The compound exhibited an IC50 value of approximately 5.08 μM, indicating potent antiproliferative effects .
Table 1: Anticancer Activity Against HeLa Cells
Compound | IC50 (μM) | Mechanism |
---|---|---|
This compound | 5.08 ± 0.91 | ROS generation and G-quadruplex binding |
Compound 2 | 5.89 ± 0.73 | ROS generation |
Control | N/A | N/A |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the indole ring significantly influence the biological activity of derivatives. For instance, the introduction of different substituents at various positions on the indole core can enhance binding affinity for G-quadruplexes and improve anticancer efficacy .
Table 2: SAR Findings for Indole Derivatives
Substituent Position | Substituent Type | Biological Effect |
---|---|---|
C5 | Nitro | Increased cytotoxicity |
C4 | Isopropylbenzyl | Enhanced G-quadruplex binding |
N1 | Alkyl groups | Variable effects on enzyme inhibition |
Properties
IUPAC Name |
5-nitro-1-[(4-propan-2-ylphenyl)methyl]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(2)15-5-3-14(4-6-15)12-19-10-9-16-11-17(20(21)22)7-8-18(16)19/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDYVJJAWZWMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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